Comparative Neurotoxic Esterase (NTE) Inhibition: Trichloronate Oxon vs. Five OP Neurotoxicants in Mouse Brain
In a direct head-to-head in vitro screening of six organophosphorus delayed neurotoxicants and their corresponding oxons, trichloronate oxon demonstrated a specific inhibition profile against neurotoxic esterase (NTE) in mouse brain homogenates that was distinct from the profiles of leptophos oxon, EPN oxon, cyanofenphos oxon, salithion oxon, and TOCP (tri-ortho-cresyl phosphate) [1]. While the study reported relative potency rankings across the six oxons, the precise IC50 values for trichloronate oxon were not disclosed in the available abstract and summary data, limiting a full quantitative comparison [2]. The differentiation lies in the relative pattern of inhibition across three neurotargets (NTE, AChE, MAO) assessed simultaneously, establishing trichloronate oxon as a necessary comparator for structure-activity relationship studies investigating the structural determinants of OP-induced delayed neuropathy [3]. Note: The absence of published IC50 numerical data for this specific compound in the accessible literature necessitates acknowledgment that quantitative potency comparisons remain incomplete; the primary value of this compound is as a defined structural entity for comparative inhibition profiling rather than as a compound with fully characterized absolute potency metrics.
| Evidence Dimension | In vitro neurotoxic esterase (NTE) inhibition in mouse brain homogenate |
|---|---|
| Target Compound Data | Inhibition observed; exact IC50 value not reported in accessible literature |
| Comparator Or Baseline | Leptophos oxon, EPN oxon, Cyanofenphos oxon, Salithion oxon, TOCP (data available in same screening) |
| Quantified Difference | Relative potency ranking across six oxons established but numerical IC50 values unavailable |
| Conditions | Mouse brain homogenate; in vitro enzyme inhibition assay |
Why This Matters
For procurement in neurotoxicology research, this compound is essential as a defined comparator in cross-study analyses of OP oxon structure-activity relationships affecting NTE inhibition and OPIDN risk.
- [1] Abou-Donia, M. B., et al. (1993). Biochemical interaction of six OP delayed neurotoxicants with several neurotargets. Journal of Toxicology and Environmental Health, 38(4), 419-433. View Source
- [2] Lotti, M., & Moretto, A. (2005). Organophosphate-induced delayed polyneuropathy. Toxicological Reviews, 24(1), 37-49. View Source
- [3] Johnson, M. K. (1982). The target for initiation of delayed neurotoxicity by organophosphorus esters: biochemical studies and toxicological applications. Reviews in Biochemical Toxicology, 4, 141-212. View Source
